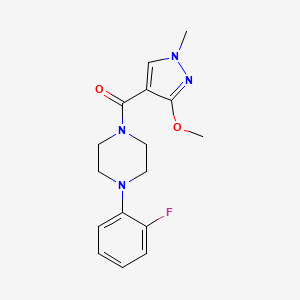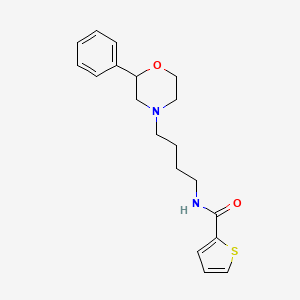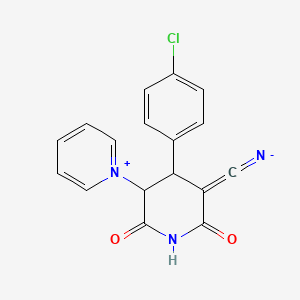
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyrimidinyl group, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and pyrimidinyl fragments. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: Involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with carboxylic acid derivatives.
Cyclization Reactions: To form the azetidine ring, cyclization reactions are employed, often using strong bases or acids.
Coupling Reactions: The pyrimidinyl group is typically introduced through coupling reactions with phenyl derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution Reactions: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Halogenated derivatives, alkylated compounds, and other substituted variants.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.
Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been explored for its therapeutic potential.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives with similar structures and biological activities.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with comparable pharmacological properties.
Azetidine Derivatives: Other azetidine derivatives with similar chemical properties and applications.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-11-21-22-17(25-11)20-16(24)13-8-23(9-13)15-7-14(18-10-19-15)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMJFFKHFAKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Carboxy(acetamido)methyl]benzoic acid](/img/structure/B2819197.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)


![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)
![N-(2-methylpropyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819208.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)
![N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819215.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)
